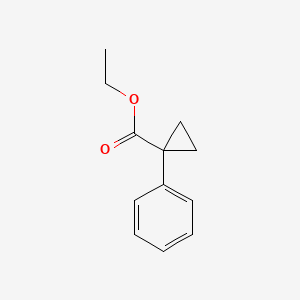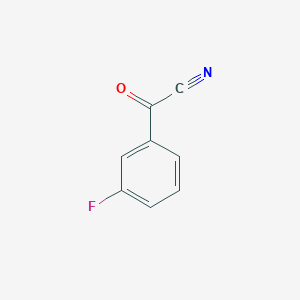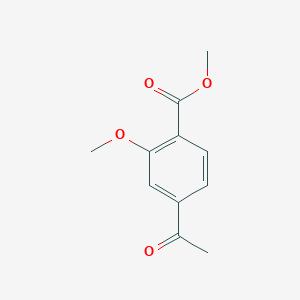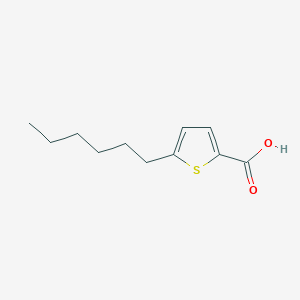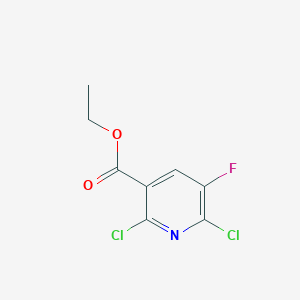
Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate
概述
描述
Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate is a chemical compound with the molecular formula C8H6Cl2FNO2. It is a derivative of pyridine, characterized by the presence of chlorine and fluorine atoms on the pyridine ring, as well as an ethyl ester group. This compound is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2,6-dichloro-5-fluoronicotinic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the ethyl ester derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation: Oxidative reactions can convert the ethyl ester group to a carboxylic acid or other oxidized forms.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate are commonly used under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted pyridine derivatives with various functional groups.
Reduction: Products include alcohols or amines derived from the reduction of the ester group.
Oxidation: Products include carboxylic acids or other oxidized derivatives of the original compound.
科学研究应用
Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a precursor in the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms on the pyridine ring can influence the compound’s reactivity and binding affinity to biological molecules. The ethyl ester group can undergo hydrolysis to release the active carboxylic acid form, which may interact with enzymes or receptors in biological systems.
相似化合物的比较
Similar Compounds
2,6-Dichloro-5-fluoropyridine-3-carboxylic acid: This compound is similar in structure but lacks the ethyl ester group.
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile: This compound has a nitrile group instead of the ester group.
Ethyl 6-methylpyridine-2-carboxylate: This compound has a methyl group instead of chlorine and fluorine atoms.
Uniqueness
Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate is unique due to the combination of chlorine, fluorine, and ethyl ester functionalities on the pyridine ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
属性
IUPAC Name |
ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2FNO2/c1-2-14-8(13)4-3-5(11)7(10)12-6(4)9/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPLCOWQBGOFDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60528119 | |
| Record name | Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60528119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82671-03-2 | |
| Record name | Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60528119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

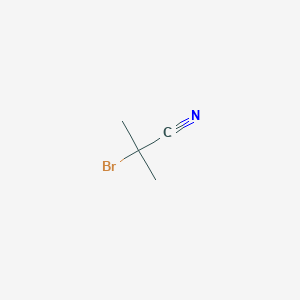
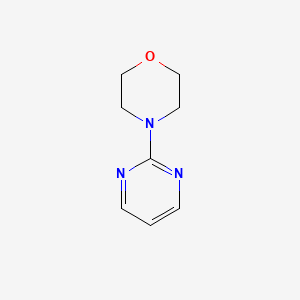

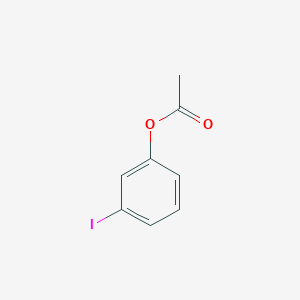
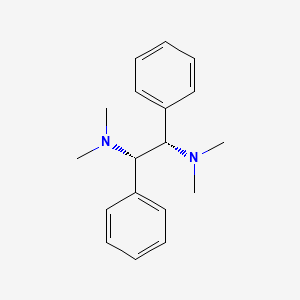
![1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone](/img/structure/B1338779.png)

